tert-Butyl 4-methylpyrimidine-2-carboxylate
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Overview
Description
tert-Butyl 4-methylpyrimidine-2-carboxylate: is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methylpyrimidine-2-carboxylate typically involves the reaction of 4-methylpyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methylpyrimidine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-methylpyrimidine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
- tert-Butyl 4-methylpyridine-2-carboxylate
- tert-Butyl 4-methylpyrimidine-5-carboxylate
- tert-Butyl 4-methylpyrimidine-6-carboxylate
Uniqueness: tert-Butyl 4-methylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl ester group provides steric hindrance, which can influence its interactions with other molecules and its overall stability.
Properties
CAS No. |
446313-59-3 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
tert-butyl 4-methylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-6-11-8(12-7)9(13)14-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
ZCERAALDGRCHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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